oxidanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

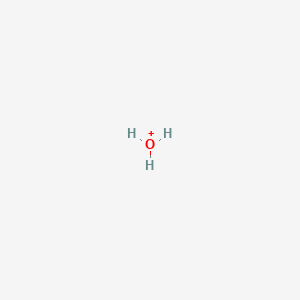

oxidanium ions are a class of cations containing an oxygen atom that has three bonds and a formal positive charge. The simplest oxonium ion is the hydronium ion (H₃O⁺), which is formed when water accepts a proton. This compound ions are significant in various chemical reactions, especially in acidic environments, where they often act as intermediates.

Synthetic Routes and Reaction Conditions:

Protonation of Alcohols: One common method to prepare oxonium ions is by protonating alcohols. For example, methanol can be protonated to form methyloxonium ion (CH₃OH₂⁺). This reaction typically requires a strong acid, such as hydrochloric acid or sulfuric acid.

Protonation of Ethers: Ethers can also be protonated to form oxonium ions. For instance, diethyl ether can be protonated to form diethyloxonium ion (C₂H₅OC₂H₅H⁺).

Industrial Production Methods:

Triethyloxonium Tetrafluoroborate: This compound is produced by reacting triethylamine with tetrafluoroboric acid.

Types of Reactions:

Substitution Reactions: this compound ions can undergo nucleophilic substitution reactions.

Cycloaddition Reactions: Triaryloxonium salts can be used as aryne precursors under mild conditions, allowing for cycloaddition reactions to trap the arynes generated.

Common Reagents and Conditions:

Strong Acids: Hydrochloric acid, sulfuric acid, and tetrafluoroboric acid are commonly used to protonate alcohols and ethers to form oxonium ions.

Nucleophiles: Strong nucleophiles such as hydroxide, cyanide, and azide can react with oxonium ions.

Major Products:

Alkenes: Formed from the elimination reactions of protonated alcohols.

Arynes: Generated from triaryloxonium salts and trapped in cycloaddition reactions.

Chemistry:

Alkylating Agents: Tertiary oxonium salts, such as triethyloxonium tetrafluoroborate, are used as alkylating agents in organic synthesis.

Aryne Chemistry: Triaryloxonium salts are used as precursors for generating arynes, which are highly reactive intermediates in organic synthesis.

Biology and Medicine:

Industry:

Wirkmechanismus

oxidanium ions exert their effects primarily through their ability to act as strong electrophiles. They can accept electrons from nucleophiles, facilitating various chemical reactions. For example, in the protonation of alcohols, the oxonium ion formed can act as a leaving group, enabling substitution or elimination reactions .

Vergleich Mit ähnlichen Verbindungen

Hydronium Ion (H₃O⁺): The simplest oxonium ion, formed by the protonation of water.

Oxocarbenium Ions: Formed by protonation or alkylation of a carbonyl group, these ions are resonance-stabilized and play a significant role in organic chemistry.

Uniqueness:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Oxidanium in Electrophilic Reactions

This compound ions, particularly triaryloxonium salts, are known for their role as strong electrophiles in organic synthesis. They facilitate several reactions, including:

- Alkylation Reactions : Tertiary oxonium salts can act as alkylating agents, enabling the transfer of alkyl groups to nucleophiles. This is crucial in synthesizing complex organic molecules.

- Aryne Generation : Triaryloxonium salts are precursors to arynes, which are highly reactive intermediates used in cycloaddition reactions and other transformations. The ability to generate arynes under mild conditions distinguishes this compound from other electrophiles.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Compound |

|---|---|---|

| Alkylation | Transfer of alkyl groups to nucleophiles | Triethyloxonium tetrafluoroborate |

| Aryne Generation | Formation of reactive arynes from triaryloxonium salts | Phenyl aryne |

Biochemical Applications

Mass Spectrometry and Glycoproteomics

In biochemistry, this compound ions play a significant role in mass spectrometry applications, particularly in glycoproteomics. They help analyze glycosylation patterns in proteins, which are vital for understanding various disease mechanisms and biological processes. The use of this compound ions enhances the sensitivity and specificity of these analyses by facilitating the ionization of glycoproteins.

Material Science

Polymer Chemistry

This compound compounds are explored in polymer chemistry for their potential to modify polymer properties through functionalization. The reactivity of this compound allows for the introduction of various functional groups into polymer backbones, leading to materials with tailored characteristics suitable for specific applications such as drug delivery systems or smart materials.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of triaryloxonium salts in synthesizing complex natural products. By employing these salts as electrophiles, researchers successfully created intricate molecular architectures that were previously challenging to achieve using conventional methods.

Case Study 2: Glycoprotein Analysis

In a significant advancement in glycoproteomics, researchers utilized this compound ions to enhance mass spectrometric analysis of glycosylation patterns. This method provided insights into the role of glycosylation in cancer progression and other diseases, highlighting the compound's importance in biomedical research.

Eigenschaften

CAS-Nummer |

13968-08-6 |

|---|---|

Molekularformel |

H3O(+) H3O+ |

Molekulargewicht |

19.023 g/mol |

IUPAC-Name |

oxidanium |

InChI |

InChI=1S/H2O/h1H2/p+1 |

InChI-Schlüssel |

XLYOFNOQVPJJNP-UHFFFAOYSA-O |

SMILES |

[OH3+] |

Kanonische SMILES |

[OH3+] |

Synonyme |

H(3)0+ hydronium ion |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.